molecular formula C12H22N4 B14049172 1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine

1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine

Cat. No.: B14049172
M. Wt: 222.33 g/mol
InChI Key: OOPFDIFHEKEAEV-UHFFFAOYSA-N
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Description

1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine is a compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a triazole ring fused with a tetrahydrobenzene ring and a tert-butyl group. Its applications span across chemistry, biology, and medicine, making it a versatile compound for various experimental and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine typically involves multiple steps. One common method includes the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored due to its high efficiency and biocompatibility .

    Starting Materials: The synthesis begins with the preparation of azides and alkynes.

    Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, often using ligands to stabilize the copper(I) species and enhance the reaction rate.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butyl)-1H-1,2,3-triazole: Shares the triazole ring but lacks the tetrahydrobenzene ring.

    4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazole: Lacks the tert-butyl group and ethanamine side chain.

Uniqueness

1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine is unique due to its combination of a triazole ring, a tetrahydrobenzene ring, and a tert-butyl group. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

1-(1-tert-butyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)ethanamine

InChI

InChI=1S/C12H22N4/c1-8(13)9-5-6-11-10(7-9)14-15-16(11)12(2,3)4/h8-9H,5-7,13H2,1-4H3

InChI Key

OOPFDIFHEKEAEV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC2=C(C1)N=NN2C(C)(C)C)N

Origin of Product

United States

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